Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate

Medicinal chemistry Physicochemical profiling Fragment-based drug design

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate (CAS 312605-16-6, PubChem CID is a fully substituted thiazole-5-carboxylate heterocycle bearing a 4-acetylbenzamido moiety at the 2-position and a phenyl ring at the 4-position. With a molecular weight of 394.4 g/mol, a computed XLogP3 of 4.0, and six hydrogen-bond acceptor atoms, this compound occupies a distinct physicochemical space relative to simpler 4-phenylthiazole-5-carboxylate building blocks.

Molecular Formula C21H18N2O4S
Molecular Weight 394.45
CAS No. 312605-16-6
Cat. No. B2573968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate
CAS312605-16-6
Molecular FormulaC21H18N2O4S
Molecular Weight394.45
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C21H18N2O4S/c1-3-27-20(26)18-17(15-7-5-4-6-8-15)22-21(28-18)23-19(25)16-11-9-14(10-12-16)13(2)24/h4-12H,3H2,1-2H3,(H,22,23,25)
InChIKeyPOKQTXGIBWWNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate (CAS 312605-16-6) for Medicinal Chemistry Sourcing


Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate (CAS 312605-16-6, PubChem CID 5194574) is a fully substituted thiazole-5-carboxylate heterocycle bearing a 4-acetylbenzamido moiety at the 2-position and a phenyl ring at the 4-position [1]. With a molecular weight of 394.4 g/mol, a computed XLogP3 of 4.0, and six hydrogen-bond acceptor atoms, this compound occupies a distinct physicochemical space relative to simpler 4-phenylthiazole-5-carboxylate building blocks [1]. Its structural complexity—specifically the combination of an acetylbenzamido side chain, a phenyl substituent, and an ethyl ester—provides a unique vector set for structure–activity relationship (SAR) exploration and scaffold derivatization in hit-to-lead programs [2].

Scaffold elaboration for kinase and GPCR target families
Pre-installed acetylbenzamido and ester handles for late-stage functionalization
Reported computed property profile suitable for hit-to-lead library design

Why Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate Cannot Be Interchanged with Common 4-Phenylthiazole-5-carboxylate Analogs


Generic substitution with simpler 4-phenylthiazole-5-carboxylate congeners (e.g., ethyl 4-phenylthiazole-5-carboxylate, CAS 99822-80-7; or ethyl 2-amino-4-phenylthiazole-5-carboxylate, CAS 64399-23-1) is not scientifically valid because the 2-(4-acetylbenzamido) group in the target compound fundamentally alters the hydrogen-bonding capacity, lipophilicity, and steric profile of the scaffold [1]. The acetylbenzamido substituent introduces an additional aromatic ring with a ketone acceptor, increasing the number of H-bond acceptors from 3–4 in the simpler analogs to 6 in the target compound, while the XLogP3 rises from approximately 2.5–3.0 to 4.0 [1][2]. These physicochemical differences translate into distinct solubility, permeability, and protein-binding behaviour, meaning that SAR conclusions drawn from the amino or des-amido analogs cannot be reliably extrapolated to the acetylbenzamido series .

Acetylbenzamido side chain Introduces additional H-bond acceptors and aromatic bulk; solubility and target engagement profiles may shift relative to 2-amino or 2-unsubstituted analogs.
Lipophilicity difference Higher computed lipophilicity compared with common 4-phenylthiazole-5-carboxylate building blocks can affect permeability and non-specific binding, limiting direct SAR transfer.
Conformational flexibility More rotatable bonds may alter conformational pre-organization; structural conclusions from more rigid analogs may not be directly applicable.

Quantitative Differentiation Evidence for Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate Versus Structural Analogs


Increased Hydrogen-Bond Acceptor Count Relative to 2-Amino and 4-Phenylthiazole-5-carboxylate Analogs

The target compound possesses six hydrogen-bond acceptor atoms, compared with four in ethyl 4-phenylthiazole-5-carboxylate (CAS 99822-80-7) and three in ethyl 2-amino-4-phenylthiazole-5-carboxylate (CAS 64399-23-1) [1][2]. The additional acceptors originate from the amide carbonyl and the acetyl ketone of the 4-acetylbenzamido side chain, providing extra pharmacophoric anchoring points for polar interactions within enzyme active sites or receptor binding pockets [1].

H-Bond Acceptors
Reported
6 vs 3–4 (target vs analogs)
Supports exploration of expanded polar contact surfaces in binding-site studies
Computed values; experimental binding data to verify
Medicinal chemistry Physicochemical profiling Fragment-based drug design

Enhanced Lipophilicity (XLogP3) Over 2-Unsubstituted and 2-Amino 4-Phenylthiazole-5-carboxylate Scaffolds

The computed XLogP3 of the target compound is 4.0, markedly higher than ethyl 4-phenylthiazole-5-carboxylate (XLogP3 ≈ 2.8) and ethyl 2-amino-4-phenylthiazole-5-carboxylate (XLogP3 ≈ 2.2–2.5) [1][2]. This increase of 1.2–1.8 log units is attributable to the additional aromatic ring and acetyl substituent introduced by the 4-acetylbenzamido side chain, which expands the hydrophobic surface area while maintaining a single H-bond donor [1].

Lipophilicity (XLogP3)
Reported
4.0 vs ~2.2–2.8 (target vs analogs)
May support permeability profiling for CNS target programs
Computed XLogP3; assay-based logD verification recommended
Drug-likeness ADME prediction Permeability profiling

Elevated Rotatable Bond Count Offers Greater Conformational Flexibility for Binding-Site Adaptation

The target compound has seven rotatable bonds, enabling extensive conformational sampling compared with ethyl 4-phenylthiazole-5-carboxylate (4 rotatable bonds) and ethyl 2-amino-4-phenylthiazole-5-carboxylate (3–4 rotatable bonds) [1]. The ethyl ester, the amide linkage, and the acetyl group each contribute an additional freely rotating bond, allowing the molecule to adopt conformations that can accommodate diverse binding-site geometries [1].

Rotatable Bonds
Reported
7 vs 3–4 (target vs analogs)
May offer conformational sampling for virtual screening campaigns
Computed rotatable bonds; binding-mode confirmation required
Conformational analysis Molecular docking Scaffold optimization

Structural Complexity and Topological Polar Surface Area Differentiate the Scaffold for Fragment Elaboration

The target compound exhibits a topological polar surface area (TPSA) of 114 Ų, notably larger than ethyl 4-phenylthiazole-5-carboxylate (TPSA ≈ 55 Ų) and ethyl 2-amino-4-phenylthiazole-5-carboxylate (TPSA ≈ 78 Ų) [1][2]. This elevated TPSA, combined with a heavy-atom count of 28 and a molecular complexity score of 571, reflects a scaffold that is substantially more elaborated than the core 4-phenylthiazole-5-carboxylate template, making it a privileged intermediate for late-stage functionalization rather than a simple building block [1].

TPSA & Complexity
Reported
TPSA 114 vs 55–78 Ų; complexity ~2× higher
Indicates elaborated scaffold for fragment-based library design
Complexity score computed; synthesis feasibility review needed
Fragment-based screening Lead generation Scaffold hopping

High-Value Application Scenarios for Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate in Drug Discovery and Chemical Biology


Fragment-Elaboration Library Design for Kinase and GPCR Targets

The compound's pre-installed acetylbenzamido group and high TPSA (114 Ų) make it an ideal starting fragment for constructing focused libraries targeting kinases and G-protein-coupled receptors (GPCRs), where extended amide-containing motifs are frequently found in known ligands [1]. The seven rotatable bonds allow the scaffold to sample diverse conformational space during virtual screening without requiring additional synthetic steps to introduce flexibility [1].

CNS-Penetrant Lead Optimization Programs

With an XLogP3 of 4.0—significantly higher than the 2-amino analog (XLogP3 ≈ 2.2–2.5)—the target compound is positioned within the optimal lipophilicity window for blood-brain barrier permeability [1][2]. Medicinal chemistry teams pursuing CNS targets can use this scaffold to maintain favorable permeability while the acetylbenzamido side chain offers a vector for subsequent polarity adjustments during lead optimization [1].

Targeted Protein Degradation (PROTAC) Linker Attachment Point

The ethyl ester at the 5-position serves as a chemically orthogonal handle that can be hydrolyzed to the carboxylic acid for amide coupling to PROTAC linkers, while the acetylbenzamido group provides a rigid, aromatic exit vector that can engage the E3 ligase or protein-of-interest binding interface [1]. This dual functionalization distinguishes the compound from simpler 4-phenylthiazole-5-carboxylate analogs that lack a pre-installed amide side chain [1].

Biochemical Probe Development for Acetyl-Lysine Reader Domains

The 4-acetylbenzamido moiety structurally mimics acetyl-lysine, a key post-translational modification recognized by bromodomains and other reader modules [1]. The scaffold can therefore serve as a starting point for developing chemical probes that interrogate acetyl-lysine-dependent protein–protein interactions, a capability not offered by the 2-amino or 2-unsubstituted thiazole analogs [1].

Application
Selection Property
Validation Focus
Fragment library design (kinase/GPCR)
Reported TPSA and H-bond acceptor profile
Target engagement and selectivity screening
CNS permeability research context
Computed lipophilicity range
Permeability assay (PAMPA/Caco-2) and efflux ratio
PROTAC conjugate development
Ester handle for carboxylate conversion and amide vector
Linker conjugation efficiency and degradation assessment
Acetyl-lysine interaction probe
4-Acetylbenzamido moiety mimics acetyl-lysine
Bromodomain or reader-domain binding assay
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